molecular formula C10H12O4 B041885 2,4,6-Trimethoxybenzaldehyde CAS No. 830-79-5

2,4,6-Trimethoxybenzaldehyde

Cat. No. B041885
CAS RN: 830-79-5
M. Wt: 196.2 g/mol
InChI Key: CRBZVDLXAIFERF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,4,6-Trimethoxybenzaldehyde, such as 2,4,6-tris[bis(trimethylsilyl)methyl]thiobenzaldehydes, showcases the innovation in creating stable crystalline compounds through desulfurization processes, utilizing phosphine reagents for the conversion of cyclic polysulfides. This method highlights the advancement in synthesizing complex molecules with precise control over their structural features (Takeda, Tokitoh, & Okazaki, 1997).

Molecular Structure Analysis

The determination of molecular structures directly from powder X-ray diffraction data, supplemented by spectroscopic data and computational techniques, has been pivotal in understanding the structural properties of 2,4,6-trimethoxybenzene derivatives, including 2,4,6-trimethoxybenzaldehyde. This approach elucidates the structural similarities and differences within this family of compounds, contributing to a deeper understanding of their chemical behavior (Pan, Xu, Cheung, Platts, Harris, Constable, & Housecroft, 2006).

Chemical Reactions and Properties

The reactivity of thiobenzaldehydes, closely related to 2,4,6-Trimethoxybenzaldehyde, under various conditions such as thermal interconversion and reactions with hydrazine and m-chloroperoxybenzoic acid, provides valuable insights into the chemical reactions and properties of these compounds. Kinetic and thermodynamic parameters obtained from these studies offer a comprehensive understanding of their behavior in chemical reactions (Takeda, Tokitoh, & Okazaki, 1997).

Physical Properties Analysis

The study of 2,4,6-Trimethoxybenzaldehyde and its derivatives through techniques like powder X-ray diffraction, spectroscopy, and computational methods has significantly contributed to the analysis of their physical properties. These studies have identified the solid-state structural properties, revealing the interactions and conformations that govern the physical characteristics of these molecules (Pan, Xu, Cheung, Platts, Harris, Constable, & Housecroft, 2006).

Chemical Properties Analysis

Electrophilic displacement reactions involving 2,4,6-Trimethoxybenzaldehyde highlight its chemical properties, particularly the susceptibility of formyl and acetyl groups to electrophilic attack. This behavior underscores the compound's reactivity and the potential for diverse chemical transformations, contributing to our understanding of its chemical properties (Strating, Thijs, & Zwanenburg, 2010).

Scientific Research Applications

  • Anti-Candida Properties : 2,4,6-Trimethoxybenzaldehyde shows anti-Candida efficacy with no significant cytotoxicity to human RBCs, making it a candidate for antifungal applications (Rajput et al., 2013).

  • Synthesis of Pharmaceuticals : It is used in regioselective reductive electrophilic substitution of its derivatives, allowing for the synthesis of various pharmaceuticals by substituting the 4-methoxy group with various electrophiles (Azzena et al., 1992).

  • Catalysis in Oxidation Processes : It has been used in copper-mediated selective oxidation processes and as a substrate in the development of new catalytic methods (Sun et al., 2008).

  • Antibiotic Synthesis : The compound is involved in the synthesis of antibiotic stilbenes, which show antibiotic activity, through reductive metalation processes (Azzena et al., 2003).

  • Optical Device Applications : Crystals grown from 2,4,6-Trimethoxybenzaldehyde derivatives exhibit promising optical properties, making them suitable for potential applications in optical devices (Jebin et al., 2019).

  • Bioavailability and Tissue Distribution : Research has been conducted to understand its absolute bioavailability, tissue distribution, and excretion in rats, which is vital for its application in functional foods or pharmaceuticals (Wu et al., 2017).

Safety And Hazards

2,4,6-Trimethoxybenzaldehyde can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash off immediately with soap and plenty of water . If in eyes, rinse cautiously with water for several minutes .

Future Directions

2,4,6-Trimethoxybenzaldehyde has potential applications in the preparation and characterization of RNA-specific fluorescent probes . It could also be used as a starting reagent for the regioselective synthesis of new compounds .

properties

IUPAC Name

2,4,6-trimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBZVDLXAIFERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232119
Record name Benzaldehyde, 2,4,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxybenzaldehyde

CAS RN

830-79-5
Record name 2,4,6-Trimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2,4,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,6-TRIMETHOXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD365X6J84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
COc1cc(OC)c(CNC=O)c(OC)c1
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Synthesis routes and methods II

Procedure details

1.96 g (10 mmol) of XII, 20 ml of formamide, and 2 ml of formic acid were placed in the GreenChem reaction vessel. The GreenChem reaction vessel was placed into the MARS-5 reaction system and the reaction mixture was quickly heated to 200° C. The reaction mixture was kept at 200° C. for 3 minutes and then cooled to 100° C. The GreenChem reaction vessel was removed from the MARS 5 system, the residual pressure was released, and the reaction vessel was opened. TLC showed that the reaction was complete. The reaction mixture was cooled to room temperature; the precipitated crystals were separated by filtration, rinsed with water and dried with vacuum. The filtrate was used as solvent in the next reaction. The reaction was repeated 10 times. The total of 9.6492 g of formic acid, and 34.5680 g of formamide were added to the reaction mixture over the ten cycles to compensate the losses. The total yield of 2,4,6-trimethoxybenzylformamide (XIII) is quantitative.
[Compound]
Name
XII
Quantity
1.96 g
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20 mL
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2 mL
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2,4,6-trimethoxybenzylformamide
Quantity
0 (± 1) mol
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reactant
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Quantity
34.568 g
Type
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9.6492 g
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
646
Citations
H BURKETT, F SCHULTZ… - The Journal of Organic …, 1961 - ACS Publications
The dark red product obtained upon longer treatment with acid was more stable than the first. This product from the perchloric acid could be recrystallized from acetic acid and kept …
Number of citations: 6 pubs.acs.org
H Burkett, R Bowen - Proceedings of the Indiana Academy of …, 1960 - journals.iupui.edu
Discussion Using perchloric acid-sodium perchlorate solutions, the sequence of changes of the ultraviolet spectrum were different from those otherwise observed, and the reaction …
Number of citations: 1 journals.iupui.edu
S Sancheti, S Sancheti, M Bafna, SY Seo - Medicinal Chemistry Research, 2011 - Springer
Five distinct organic compounds with protected and unprotected phenolic hydroxyl groups were screened for their α-glucosidase inhibitory potential. Of these compounds, 2,4,6-…
Number of citations: 20 link.springer.com
AK Panda, MR Parthasarathy… - … Section C: Crystal …, 2001 - scripts.iucr.org
The title compound, C12H13ClO4, was prepared from the Vilsmeier–Haack reaction on phloroacetophenone. The chlorovinyl and one of the methoxy substituents are twisted through …
Number of citations: 3 scripts.iucr.org
AM Asiri, SA Khan, KW Tan, SW Ng - Acta Crystallographica Section …, 2010 - scripts.iucr.org
In the title co-crystal, C6H6N2O2.C10H12O4, the two components are held together by an N—H⋯Oaldehyde hydrogen bond. Adjacent co-crystals are linked by weaker N—H⋯Onitro …
Number of citations: 1 scripts.iucr.org
AE Huseynzada, C Jelsch, HN Akhundzada… - Journal of Molecular …, 2021 - Elsevier
We report herein the synthesis of new derivatives of dihydropyrimidine on the basis of 2,4,6-trimetoxybenzaldehyde, which was further regioselectively oxidized in the presence of …
Number of citations: 8 www.sciencedirect.com
C Usifoh, DO Enadeghe - Nigerian Journal of Pharmaceutical and …, 2021 - nijophasr.net
Background: Chalcones have been utilised in the synthesis of different heterocyclic molecules with antimicrobial activity. Aims: This study aims to synthesise, characterise and screen 3, …
Number of citations: 2 www.nijophasr.net
J Strating, L Thijs, B Zwanenburg - Recueil des Travaux …, 1966 - Wiley Online Library
By reaction of 2,4,6‐trimethoxybenzaldehyde and 2,4,6‐trimethoxyacetophenone with sulfuryl chloride an electrophilic displacement of the formyl and acetyl groups takes place prior to …
Number of citations: 5 onlinelibrary.wiley.com
AM Abdullah, KA Salman, KW Tan… - … Section E: Structure …, 2010 - eprints.um.edu.my
In the title co-crystal, C6H6N2O2.C10H12O4, the two components are held together by an N—H[cdots, three dots, centered]Oaldehyde hydrogen bond. Adjacent co-crystals are linked …
Number of citations: 2 eprints.um.edu.my
SB Rajput, RB Shinde, MM Routh, SM Karuppayil - Chinese medicine, 2013 - Springer
Background Asaronaldehyde (2, 4, 5-trimethoxybeznaldehyde) is an active component of Acorus gramineus rhizome. This study aims to evaluate the anti-Candida efficacy of …
Number of citations: 23 link.springer.com

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